molecular formula C15H10O4 B3048464 2-(2,4-Dihydroxyphenyl)chromen-4-one CAS No. 170310-00-6

2-(2,4-Dihydroxyphenyl)chromen-4-one

Cat. No. B3048464
CAS RN: 170310-00-6
M. Wt: 254.24 g/mol
InChI Key: CZYNUKPCSYBXCE-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)chromen-4-one , also known as morin , is a flavonoid compound. Its chemical formula is C₁₅H₁₀O₇ , and it has a molecular weight of 338.27 g/mol . Morin is found in various natural sources and exhibits several pharmacological activities.


Molecular Structure Analysis

Morin’s molecular structure consists of a chromen-4-one scaffold with two hydroxyl groups at positions 2 and 4 on the phenyl ring. The dihydroxyphenyl group contributes to its antioxidant properties and biological activity .

Scientific Research Applications

Spectral Analysis and DFT Investigation

  • Study of Benzopyran Analogues: A study conducted by Al-Otaibi et al. (2020) focused on the spectroscopic analysis and quantum mechanical studies of benzopyran analogues, including compounds related to 2-(2,4-Dihydroxyphenyl)chromen-4-one. They used Density Functional Theory to simulate IR spectra and study intramolecular electron delocalization.

Synthesis and Characterization

  • Novel Polystyrene-Supported TBD Catalysts: Alonzi et al. (2014) explored the synthesis of Warfarin and its analogues using polystyrene-supported catalysts, involving compounds structurally related to this compound (Alonzi et al., 2014).

Photovoltaic and Electronic Applications

  • Photovoltaic Efficiency Studies: Research by Gad et al. (2020) investigated the electronic and photovoltaic properties of chromen-2-one-based dyes for solar cells, highlighting the potential of these compounds in renewable energy applications.

Biomedical Applications

  • Antimicrobial Activity: Ashok et al. (2016) conducted a study on microwave-assisted synthesis of novel chromen-4-ones, demonstrating potent antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2016).
  • Antibacterial Effects: Behrami and Dobroshi (2019) reported on the synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one, showing significant bacteriostatic and bactericidal properties (Behrami & Dobroshi, 2019).

Safety and Hazards

  • Toxicity : Morin is classified as Acute Tox. 3 (Oral) , indicating moderate toxicity if ingested .

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-9-5-6-11(12(17)7-9)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYNUKPCSYBXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350263
Record name 2-(2,4-dihydroxyphenyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170310-00-6
Record name 2-(2,4-dihydroxyphenyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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